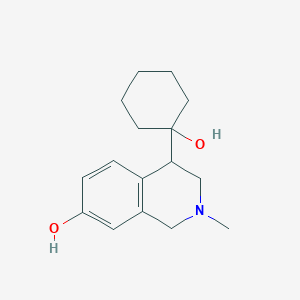
4-(1-Hydroxycyclohexyl)-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(1-羟基环己基)-2-甲基-1,2,3,4-四氢异喹啉-7-醇是一种复杂的 有机化合物,属于四氢异喹啉类。该化合物以其在四氢异喹啉核心上连接的羟基环己基基团为特征。
准备方法
合成路线和反应条件
4-(1-羟基环己基)-2-甲基-1,2,3,4-四氢异喹啉-7-醇的合成通常涉及多个步骤:
四氢异喹啉核的形成: 可以通过 Pictet-Spengler 反应实现,其中醛或酮在酸性催化剂的存在下与胺反应。
羟基环己基基团的引入: 此步骤涉及环己基基团的添加,然后是羟基化。可以通过 Friedel-Crafts 烷基化反应引入环己基基团,并可以使用四氧化锇或过氧化氢等试剂实现羟基化。
甲基化: 可以使用碘甲烷在碳酸钾等碱的存在下引入甲基。
工业生产方法
该化合物的工业生产可能涉及优化上述合成路线,以确保高产率和纯度。这包括使用连续流反应器来更好地控制反应条件,以及使用色谱法和结晶等先进的纯化技术。
化学反应分析
反应类型
4-(1-羟基环己基)-2-甲基-1,2,3,4-四氢异喹啉-7-醇会经历各种化学反应,包括:
氧化: 可以使用三氧化铬或氯铬酸吡啶等试剂将羟基氧化为酮。
还原: 可以使用氢化锂铝等试剂将化合物还原以去除羟基或还原四氢异喹啉核心。
取代: 可以使用亚硫酰氯或三溴化磷等试剂将羟基取代为其他官能团。
常用试剂和条件
氧化: 醋酸中的三氧化铬,二氯甲烷中的氯铬酸吡啶。
还原: 乙醚中的氢化锂铝,甲醇中的硼氢化钠。
取代: 二氯甲烷中的亚硫酰氯,四氢呋喃中的三溴化磷。
形成的主要产物
氧化: 形成酮衍生物。
还原: 形成脱羟基或完全还原的四氢异喹啉。
取代: 形成氯代或溴代衍生物。
科学研究应用
4-(1-羟基环己基)-2-甲基-1,2,3,4-四氢异喹啉-7-醇在科学研究中有多种应用:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,包括与酶和受体的相互作用。
医学: 研究其潜在的治疗效果,尤其是在治疗神经系统疾病方面。
工业: 用于开发新材料并用作合成药物的前体。
作用机制
4-(1-羟基环己基)-2-甲基-1,2,3,4-四氢异喹啉-7-醇的作用机制涉及其与特定分子靶点和途径的相互作用:
分子靶点: 该化合物可能与单胺氧化酶等酶或多巴胺受体等受体相互作用。
所涉及的途径: 它可能影响神经递质途径,导致对情绪和认知的潜在影响。
相似化合物的比较
类似化合物
4-(1-羟基环己基)-1,2,3,4-四氢异喹啉: 缺少甲基,这可能会影响其生物活性。
2-甲基-1,2,3,4-四氢异喹啉-7-醇: 缺少羟基环己基基团,这可能会影响其化学反应性和应用。
独特性
4-(1-羟基环己基)-2-甲基-1,2,3,4-四氢异喹啉-7-醇的独特之处在于它同时存在羟基环己基和甲基,赋予了它独特的化学和生物学特性。这种官能团的组合使其成为各种研究应用的宝贵化合物。
属性
分子式 |
C16H23NO2 |
|---|---|
分子量 |
261.36 g/mol |
IUPAC 名称 |
4-(1-hydroxycyclohexyl)-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol |
InChI |
InChI=1S/C16H23NO2/c1-17-10-12-9-13(18)5-6-14(12)15(11-17)16(19)7-3-2-4-8-16/h5-6,9,15,18-19H,2-4,7-8,10-11H2,1H3 |
InChI 键 |
CQKOYFVTJFAYOB-UHFFFAOYSA-N |
规范 SMILES |
CN1CC(C2=C(C1)C=C(C=C2)O)C3(CCCCC3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


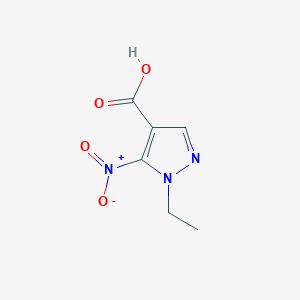
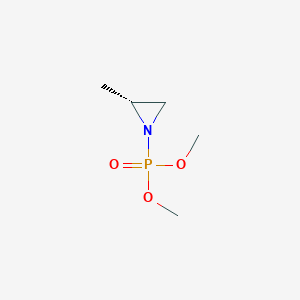
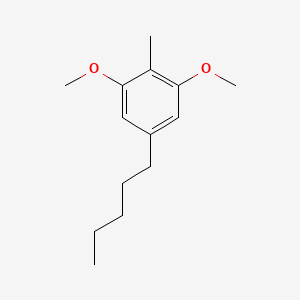

![[2-(2-Fluoroethoxy)phenyl]methanol](/img/structure/B11715136.png)
![(3E)-4,7,7-Trimethyl-3-(2-phenylhydrazin-1-ylidene)bicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B11715142.png)
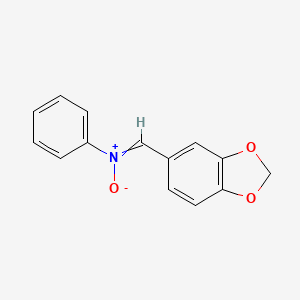
![2-hydroxy-3,5-diiodo-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]phenyl}benzamide](/img/structure/B11715148.png)
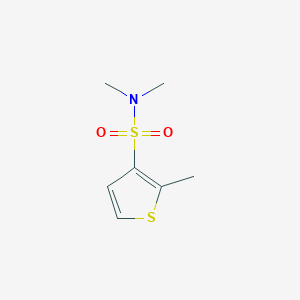

![4,5-Bis{[(4-heptylphenyl)carbonyl]amino}-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl bis(4-heptylbenzoate)](/img/structure/B11715155.png)
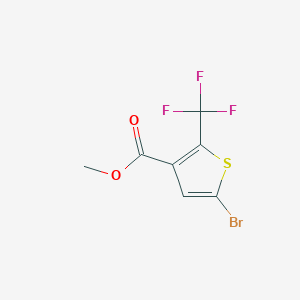
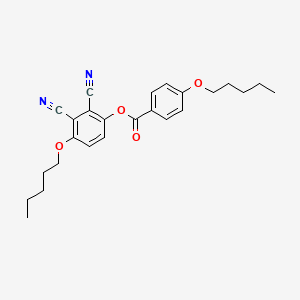
![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)
